molecular formula C18H29N3O2 B5672784 butyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate

butyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate

Cat. No. B5672784
M. Wt: 319.4 g/mol
InChI Key: SQFMDFMLENYDRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multiple steps, starting from readily available materials. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, with a total yield of 49.9% (Kong et al., 2016). These processes typically involve condensation reactions, diastereoselective reductions, and isomerization steps, indicative of the complex methodologies that may be required for synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to butyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate is characterized by various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single-crystal XRD data (Sanjeevarayappa et al., 2015). These methods provide detailed insights into the molecular geometry, electron distribution, and overall structural confirmation.

Chemical Reactions and Properties

Research on structurally related entities suggests that these compounds can participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate undergoes reactions leading to new compounds with different substituents, indicating the versatility and reactivity of these molecular frameworks (Richter et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Comprehensive conformational and rotational analyses of the butyl group in cyclic cations have been performed to elucidate the influence of the butyl group on the macroscopic and microscopic properties of compounds (Endo et al., 2016).

properties

IUPAC Name

butyl 4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-3-13-23-18(22)20-10-7-16(8-11-20)17-19-9-12-21(17)14-15-5-4-6-15/h9,12,15-16H,2-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMDFMLENYDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCC(CC1)C2=NC=CN2CC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate

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